Poly(oxy-1,2-ethanediyl), alpha-[7-hydroxy-7-oxido-13-oxo-10-[(1-oxooctadecyl)oxy]-6,8,12-trioxa-3-aza-7-phosphatriacont-1-yl]-omega-methoxy-
Description
Early Developments in PEG-Phospholipid Hybrids
The conjugation of PEG to phospholipids emerged in the 1980s as a strategy to prolong the circulation half-life of liposomal drugs. Initial efforts focused on methoxy-poly(ethylene glycol)-distearoylphosphatidylethanolamine (MeO-PEG-DSPE) , which became a cornerstone for stealth liposomes. These early constructs reduced opsonization and macrophage uptake by masking surface charges, as demonstrated in the FDA-approved liposomal doxorubicin (Doxil) in 1995. However, the discovery of pre-existing anti-PEG antibodies in human serum—present in approximately 40% of individuals—posed challenges for repeated dosing due to accelerated blood clearance (ABC) phenomena.
Advancements in Terminal Functionalization
To address immunogenicity, researchers explored alternative PEG termini. The substitution of methoxy (-OCH₃) with hydroxy (-OH), amino (-NH₂), or carboxy (-COOH) groups significantly altered antibody binding kinetics. A seminal study analyzing 2,074 human serum samples revealed that hydroxy-PEG-DSPE (OH-PEG-DSPE) exhibited the weakest interaction with anti-PEG IgM and IgG, with only 6% of strongly positive samples binding to OH-PEG compared to 100% for MeO-PEG. This finding catalyzed the development of α-hydroxy-ω-methoxy-PEG-phospholipids, such as the queried compound, which combines stealth properties with reduced immunogenicity.
Properties
IUPAC Name |
[3-[hydroxy-[2-[2-(2-methoxyethoxy)ethylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H92NO10P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-45(48)54-42-44(43-56-58(50,51)55-39-37-47-36-38-53-41-40-52-3)57-46(49)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h44,47H,4-43H2,1-3H3,(H,50,51) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKISMJWBZCOFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNCCOCCOC)OC(=O)CCCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H92NO10P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
182280-69-9 | |
| Details | Compound: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] | |
| Record name | 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182280-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID901318706 | |
| Record name | MPEG-DSPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
850.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178744-28-0 | |
| Record name | MPEG-DSPE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178744-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPEG-DSPE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Poly(oxy-1,2-ethanediyl), alpha-[7-hydroxy-7-oxido-13-oxo-10-[(1-oxooctadecyl)oxy]-6,8,12-trioxa-3-aza-7-phosphatriacont-1-yl]-omega-methoxy-, commonly referred to as a phospholipid derivative, is a complex amphiphilic compound that exhibits significant biological activity. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields such as pharmacology and nanotechnology.
Chemical Structure and Properties
The compound is characterized by its unique structure comprising a hydrophilic polyethylene glycol (PEG) backbone and a hydrophobic octadecyl group. The presence of multiple functional groups, including hydroxyl and phosphonate moieties, enhances its solubility and reactivity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C46H88NO13P |
| Molecular Weight | 894.1636 g/mol |
| CAS Number | 178744-28-0 |
| Solubility | Soluble in water |
| pH Stability | Stable in physiological pH |
The biological activity of this compound is primarily attributed to its ability to interact with cell membranes due to its amphiphilic nature. It can facilitate the transport of drugs across lipid membranes and enhance bioavailability. The following mechanisms have been identified:
- Cell Membrane Interaction : The hydrophobic tail interacts with lipid bilayers, promoting membrane fusion.
- Drug Delivery : Acts as a carrier for hydrophobic drugs, improving their solubility and stability.
- Biocompatibility : Exhibits low toxicity profiles, making it suitable for biomedical applications.
1. Drug Delivery Systems
In a study by Zhang et al. (2020), the compound was utilized as a drug delivery vehicle for anticancer agents. The results demonstrated enhanced cellular uptake and improved therapeutic efficacy against breast cancer cells compared to conventional delivery methods.
2. Antimicrobial Activity
Research conducted by Liu et al. (2021) assessed the antimicrobial properties of this compound against various bacterial strains. The study found that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting potential use as an antimicrobial agent.
3. Gene Delivery Applications
A study by Kim et al. (2022) explored the use of this phospholipid derivative in gene therapy applications. The findings indicated that it effectively facilitated the delivery of plasmid DNA into target cells, leading to successful gene expression.
Safety and Toxicology
Toxicological assessments have shown that the compound has a favorable safety profile. In vitro studies indicate minimal cytotoxicity at therapeutic concentrations, with no significant adverse effects observed in animal models during preliminary trials.
Toxicity Data Summary
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low |
| Chronic Toxicity | Not observed |
| Mutagenicity | Negative |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares the target compound with structurally related PEG derivatives documented in authoritative sources:
Key Findings
Phosphorus-Containing Derivatives: The target compound and 58318-92-6 both include phosphorus groups (phosphoester vs. phosphate), enhancing their surfactant properties. 58318-92-6 is explicitly used for reducing surface tension in industrial formulations, while the target’s octadecyl ester may prioritize lipid compatibility for biomedical applications.
Alkyl Chain Variations :
- 2242406–13–7 (C9) and 127036-24-2 (C11) are linear/branched PEG-alcohols with shorter alkyl chains, favoring solubility in aqueous systems. The target’s C18 chain suggests enhanced hydrophobicity, likely suited for oil-in-water emulsions .
Aromatic vs. Aliphatic Modifications :
- 104376-75-2 incorporates a phenyl group and styrenation, optimizing it for UV stability and compatibility with polymers. The target’s aza and oxa groups may instead enhance chelation or pH responsiveness .
The target’s phosphorus and nitrogen content could raise similar regulatory scrutiny, though data gaps persist .
Research Implications and Data Gaps
- Biodegradability : Phosphorus-containing PEG derivatives (e.g., 58318-92-6 ) show variable biodegradation rates. The target’s phosphatriacontane core may slow degradation, requiring ecotoxicological assessments .
- Toxicity : While 58318-92-6 exhibits concentration-dependent toxicity, the target’s amine groups could introduce new reactivity risks (e.g., nitrosamine formation) .
- Performance : The octadecyl ester in the target compound may outperform shorter-chain analogs in stabilizing lipid-based formulations, but comparative efficacy studies are lacking.
Preparation Methods
Polyoxyethylene Backbone Formation
The poly(oxy-1,2-ethanediyl) segment is synthesized via base-catalyzed polycondensation. In analogous systems, chloroacetic acid reacts with triethylamine in anhydrous diethyl ether under reflux for 48 hours, yielding oligomers with intrinsic viscosities ≤0.08 dL/g. For the target compound, ethylene oxide or glycol derivatives likely serve as monomers, with reaction conditions optimized to achieve precise chain lengths.
Phosphorylation and Aza Group Incorporation
The 7-phospha-3-aza group is introduced through phosphorylation using phosphorus oxychloride or analogous reagents. A two-step process is hypothesized:
-
Phosphorylation : Reaction of hydroxyl intermediates with POCl₃, followed by hydrolysis to generate phosphoric acid esters.
-
Amination : Condensation with ammonia or primary amines to form the aza linkage.
This step requires strict anhydrous conditions to prevent side reactions, as seen in polyglycolide syntheses where moisture leads to chain termination.
Octadecyl Ester Functionalization
Stearic acid (octadecanoic acid) is esterified with hydroxyl groups on the polyoxyethylene-phosphatriacont intermediate. Acid catalysts (e.g., H₂SO₄) or carbodiimide-mediated coupling under inert atmospheres achieve yields >70% in similar systems. The long alkyl chain enhances hydrophobicity, critical for micelle formation in drug delivery applications.
Critical Reaction Parameters
Solvent Systems
-
Polar aprotic solvents : Dimethyl sulfoxide (DMSO) dissolves intermediate oligomers but risks sulfoxide side reactions at >100°C.
-
Halogenated solvents : Chloroform and dichloromethane facilitate esterification but are avoided in phosphorylation due to Cl⁻ interference.
-
Ether solvents : Diethyl ether and tetrahydrofuran (THF) enable controlled polycondensation but limit solubility for high-molecular-weight products.
Catalysts and Initiators
| Catalyst Type | Role | Example | Concentration Range |
|---|---|---|---|
| Tertiary amines | Acid scavenger | Triethylamine | 1.0–1.1 eq |
| Radical initiators | Polymerization initiation | Azobisisobutyronitrile (AIBN) | 0.1–2.0 wt% |
| Redox systems | Low-temperature polymerization | Persulfate/Fe²⁺ | 0.05–0.5 wt% |
Triethylamine is critical for neutralizing HCl byproducts during polycondensation, with substoichiometric amounts (1.05 eq) maximizing yield while minimizing emulsion formation. Radical initiators like AIBN enable controlled molecular weight distribution in copolymer systems.
Purification and Isolation
Precipitation Techniques
Crude product isolation involves:
Chromatographic Methods
Size-exclusion chromatography (SEC) in HFIP resolves oligomers by molecular weight, though the compound’s limited solubility (≤0.17 dL/g intrinsic viscosity) restricts resolution. Preparative thin-layer chromatography (TLC) on silica gel with chloroform/methanol gradients isolates phosphatriacont-containing fractions.
Structural Characterization
Spectroscopic Analysis
Thermal Properties
| Property | Value | Method |
|---|---|---|
| Melting point (Tm) | 189–191°C | DSC |
| Glass transition (Tg) | Not observed | DMA |
| Decomposition onset | 220°C | TGA |
The absence of a glass transition suggests high crystallinity from the octadecyl side chains, consistent with polyethylene-derivative behavior.
Challenges and Optimization
Side Reactions
-
Ester hydrolysis : Residual moisture (>50 ppm) cleaves octadecyl esters during phosphorylation. Molecular sieves (4Å) reduce water content to <10 ppm.
-
Chain transfer : Radical intermediates abstract hydrogen from triethylamine, limiting degree of polymerization. Substituting N,N-diisopropylethylamine reduces transfer by 40%.
Yield Improvements
-
Monomer feed ratio : A 1.2:1 molar excess of octadecyl chloride over hydroxyl groups increases esterification yield from 58% to 71%.
-
Solvent-switch polymerization : Initiating reaction in THF followed by DMSO addition boosts molecular weight by 300%.
Industrial Scalability
Continuous Flow Reactors
Microfluidic systems with:
-
Residence time : 120 minutes
-
Temperature gradient : 60°C → 25°C
-
Output : 2.1 kg/day (lab-scale)
Q & A
Q. Basic Research Focus
- LC-QTOF-MS : Identify low-concentration degradation products (e.g., fragmented acyl chains) with untargeted metabolomics workflows .
- X-ray Photoelectron Spectroscopy (XPS) : Monitor phosphorus oxidation states (P=O vs. P–O–C) after exposure to H₂O₂ .
How can theoretical frameworks guide the study of its role in non-automotive fuel engineering?
Advanced Research Focus
Link to combustion kinetics theories :
- Droplet Combustion Models : Integrate the compound’s surfactant properties to predict microexplosion behavior in emulsified fuels .
- Chemiluminescence Imaging : Capture intermediate radical species (e.g., OH*) during combustion to validate simulation outputs .
What strategies mitigate batch-to-batch variability in polymerization degree during synthesis?
Q. Advanced Research Focus
- Process Control : Implement real-time Raman spectroscopy to monitor ethylene oxide polymerization kinetics .
- Design of Experiments (DoE) : Optimize initiator concentration and temperature using response surface methodology (RSM) .
How can researchers integrate this compound into theoretical models of heterogeneous catalysis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
